N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide typically involves multiple steps:
Formation of the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzamide core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the benzamide core with the 7-methylbenzo[1,2-d3,4-d’]bis(thiazole) moiety: This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethylbenzo[1,2-d:4,5-d’]bis(thiazole)
- Benzo[1,2-d:4,5-d’]bisthiazole derivatives
Uniqueness
3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is unique due to the presence of both the isopropylsulfonyl group and the 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) moiety, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-10(2)28(24,25)13-6-4-5-12(9-13)18(23)22-19-21-14-7-8-15-16(17(14)27-19)20-11(3)26-15/h4-10H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKVSKNIGCFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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